molecular formula C17H11Cl2NO B5909122 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol

2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol

Cat. No. B5909122
M. Wt: 316.2 g/mol
InChI Key: XXDAPKIGZDFBEA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol, also known as DCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCQ is a member of the quinoline family of compounds and has been shown to have a range of interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of interesting biochemical and physiological effects. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol a useful tool for studying the role of acetylcholine in the nervous system. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in a range of different diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its high potency. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity at concentrations as low as 10 nM, making it a useful tool for studying the mechanisms of cancer cell death. However, one of the main limitations of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of interesting future directions for research on 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol. One area of research that is particularly promising is the development of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol analogs with improved solubility and bioavailability. Another area of research that is of interest is the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol as a tool for studying the role of acetylcholine in the nervous system. Finally, there is also potential for the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in combination with other anti-cancer drugs to improve their efficacy and reduce side effects.

Synthesis Methods

2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol can be synthesized using a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Heck coupling reaction. The most commonly used method for synthesizing 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2,6-dichlorobenzaldehyde and 8-hydroxyquinoline with a palladium catalyst in the presence of a base.

Scientific Research Applications

2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of potential applications in scientific research. One of the most promising applications of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is in the field of cancer research. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in the development of cancer.

properties

IUPAC Name

2-[(E)-2-(2,6-dichlorophenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-14-4-2-5-15(19)13(14)10-9-12-8-7-11-3-1-6-16(21)17(11)20-12/h1-10,21H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDAPKIGZDFBEA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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